(2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid
CAS No.: 1190617-97-0
Cat. No.: VC11586215
Molecular Formula: C21H21NO5
Molecular Weight: 367.4
Purity: 95
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1190617-97-0 |
---|---|
Molecular Formula | C21H21NO5 |
Molecular Weight | 367.4 |
IUPAC Name | (2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C21H21NO5/c1-26-13-10-19(20(23)24)22(11-13)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19-/m0/s1 |
SMILES | COC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid belongs to the class of protected amino acid derivatives. Its molecular formula is C₂₁H₂₁NO₅, with a molecular weight of 367.4 g/mol. The stereochemistry at the 2nd and 4th positions of the pyrrolidine ring is critical: the (2S,4S) configuration ensures a cis arrangement of the methoxy and carboxylic acid groups, distinguishing it from the (2S,4R) diastereomer .
Table 1: Key Molecular Identifiers
Property | Value | Source |
---|---|---|
IUPAC Name | (2S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid | |
Molecular Formula | C₂₁H₂₁NO₅ | |
Molecular Weight | 367.401 g/mol | |
CAS Number | 244132-31-8 | |
SMILES | COC1CC@HC(=O)O | |
InChIKey | UZEFBAHAZRPPFE-YJYMSZOUSA-N |
Structural Analysis
The pyrrolidine ring adopts a puckered conformation, with the Fmoc group at the 1-position and the methoxy group at the 4-position occupying equatorial positions. X-ray crystallographic studies of analogous compounds reveal that the cis configuration enhances intramolecular hydrogen bonding between the carboxylic acid and methoxy oxygen, stabilizing the ring conformation . The Fmoc group’s fluorenyl moiety provides steric bulk, protecting the amine during peptide elongation while remaining amenable to cleavage under basic conditions .
Synthesis and Optimization
Core Synthesis Strategies
The synthesis of (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid typically involves multi-step routes starting from pyrrolidine precursors. A representative approach includes:
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Ring Functionalization: Introduction of the methoxy group via nucleophilic substitution on a pyrrolidine diol intermediate.
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Fmoc Protection: Reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like triethylamine .
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Carboxylic Acid Installation: Oxidation of a primary alcohol or hydrolysis of a nitrile group at the 2-position .
Critical parameters include temperature control (−20°C to room temperature) and solvent selection (e.g., dichloromethane or THF) to minimize epimerization.
Stereochemical Control
Achieving the desired (2S,4S) configuration necessitates chiral auxiliaries or asymmetric catalysis. Enzymatic resolution using lipases has been reported for separating diastereomers of similar pyrrolidine derivatives . Alternatively, Mitsunobu reactions with chiral alcohols can invert configurations at specific centers .
Table 2: Synthetic Yield and Conditions for Analogous Compounds
Compound | Yield (%) | Key Conditions | Reference |
---|---|---|---|
(2S,4S)-4-Hydroxy derivative | 78 | Fmoc-Cl, DCM, 0°C, 2h | |
(2S,4R)-4-Methoxy derivative | 65 | NaH, DMF, 40°C, 12h |
Applications in Peptide Science and Drug Discovery
Role in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group in this compound is cleaved using pyrrolidine (20% v/v in DMF), offering advantages over piperidine in low-polarity solvents like ethyl acetate/dimethyl sulfoxide mixtures . This compatibility with greener solvents aligns with sustainable SPPS trends.
Comparative Analysis with Related Compounds
(2S,4S)-4-Hydroxy vs. (2S,4S)-4-Methoxy Derivatives
Replacing the hydroxyl group with methoxy enhances lipophilicity (clogP increases by ~0.8) and reduces hydrogen-bonding capacity, impacting membrane permeability and target binding .
Diastereomeric Effects
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 7.5 Hz, 2H, fluorenyl), 7.58 (t, J = 7.3 Hz, 2H), 7.40 (t, J = 7.4 Hz, 2H), 4.40 (m, 1H, pyrrolidine-H4), 3.85 (s, 3H, OCH₃).
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HPLC: Retention time = 12.3 min (C18 column, 70% acetonitrile/water).
Stability and Solubility
The compound is stable at −20°C for >6 months but prone to hydrolysis in aqueous solutions (t₁/₂ = 48 h at pH 7.4). Solubility in DMF exceeds 50 mg/mL, whereas in water, it is <1 mg/mL.
Challenges and Future Directions
Side Reactions
Pyrrolidine-based deprotection can induce aspartimide formation in sensitive sequences (e.g., Asp-Gly), necessitating optimized coupling protocols .
Scalability
Gram-scale syntheses require flow chemistry adaptations to maintain stereochemical integrity, with preliminary yields of 60% reported for analogous compounds .
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